molecular formula C28H25N3 B273610 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

Cat. No. B273610
M. Wt: 403.5 g/mol
InChI Key: XIYLQGISHIFYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole (BDPT) is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDPT belongs to the class of pyrazolocarbazoles and has been synthesized using various methods.

Mechanism of Action

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has been found to inhibit the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole used in experiments.

Future Directions

For the development of 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole include the development of derivatives with improved solubility and bioavailability, investigation of its potential use in combination with other drugs, and its potential use as a diagnostic tool for certain diseases.

Synthesis Methods

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole can be synthesized using different methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydrocarbazole with benzyl bromide and phenylhydrazine in the presence of a base. The reaction mixture is then heated under reflux in a solvent such as ethanol or acetonitrile. The resulting product is purified using column chromatography to obtain 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole.

Scientific Research Applications

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has shown potential therapeutic applications in various scientific research studies. It has been found to possess anticancer, antiviral, and anti-inflammatory properties. 10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole

Molecular Formula

C28H25N3

Molecular Weight

403.5 g/mol

IUPAC Name

10-benzyl-5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]carbazole

InChI

InChI=1S/C28H25N3/c1-28(2)17-25-23(18-29-31(25)21-13-7-4-8-14-21)27-26(28)22-15-9-10-16-24(22)30(27)19-20-11-5-3-6-12-20/h3-16,18H,17,19H2,1-2H3

InChI Key

XIYLQGISHIFYGA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC6=CC=CC=C6)C

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC6=CC=CC=C6)C

Origin of Product

United States

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